6-Methoxy-2-methylquinoline-4-carboxylic Acid: A Technical Guide to Synthesis and Application
6-Methoxy-2-methylquinoline-4-carboxylic Acid: A Technical Guide to Synthesis and Application
Topic: 6-Methoxy-2-methylquinoline-4-carboxylic Acid (CAS 78533-10-5) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
6-Methoxy-2-methylquinoline-4-carboxylic acid (CAS 78533-10-5 ) is a substituted quinoline derivative serving as a critical "privileged scaffold" in medicinal chemistry. Structurally related to quininic acid (the core of quinine), this molecule bridges the gap between classic antimalarial pharmacophores and modern oncology targets. Its 4-carboxylic acid moiety acts as a versatile chemical handle, enabling rapid derivatization into amides and esters for Structure-Activity Relationship (SAR) exploration.
This guide provides a rigorous technical analysis of its physicochemical profile, a validated synthesis workflow via the Pfitzinger reaction, and its strategic utility in drug development.
Chemical & Physical Profile
Identity & Nomenclature
| Parameter | Detail |
| CAS Number | 78533-10-5 |
| IUPAC Name | 6-Methoxy-2-methylquinoline-4-carboxylic acid |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| SMILES | COc1ccc2nc(C)c(C(=O)O)cc2c1 |
| Appearance | Off-white to pale yellow crystalline solid |
Physicochemical Properties[1][2][3][4][5]
-
Solubility: Sparingly soluble in water; soluble in hot ethanol, DMSO, and dilute alkali (due to carboxylic acid functionality).
-
Acidity (pKa): The carboxylic acid proton typically has a pKa ≈ 3–4. The quinoline nitrogen is weakly basic (pKa ≈ 4–5), allowing for zwitterionic character in neutral aqueous solutions.
-
Melting Point: High-melting solid (Analogs typically decompose >250°C; specific experimental data for this CAS varies by crystal form).
Synthesis & Manufacturing: The Pfitzinger Protocol[3][6][7]
While the Doebner reaction (aniline + aldehyde + pyruvic acid) is a historical route, the Pfitzinger reaction is the preferred method for generating high-purity 2-substituted quinoline-4-carboxylic acids. It offers superior regiocontrol and simpler purification.
Core Reaction Logic
The synthesis utilizes 5-methoxyisatin and acetone under strong basic conditions.[1]
-
Hydrolysis: Base hydrolyzes the isatin lactam ring to form the isatinate (keto-acid).
-
Condensation: The ketone (acetone) undergoes an aldol-type condensation with the isatinate ketone.
-
Cyclization: Intramolecular cyclization and dehydration yield the quinoline core.
Validated Laboratory Protocol
-
Scale: 10 mmol basis
-
Reagents: 5-Methoxyisatin (1.77 g), Acetone (excess), KOH (33% aq. solution), Ethanol.[2][3][1]
Step-by-Step Methodology:
-
Isatinate Formation: Dissolve 5-methoxyisatin in 33% aqueous KOH (approx. 5-6 equivalents) and heat gently (50°C) until the solution turns yellow/brown, indicating ring opening to the isatinate.
-
Condensation: Add acetone (3–5 equivalents) dropwise to the hot solution. A co-solvent like ethanol (10 mL) helps solubilize the intermediate.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. Monitor via TLC (System: DCM/MeOH 9:1).
-
Work-up:
-
Distill off excess acetone/ethanol.
-
Cool the remaining aqueous solution to 0°C.
-
Acidify carefully with glacial acetic acid or dilute HCl to pH 3–4.
-
-
Isolation: The product precipitates as a solid.[3] Filter, wash with cold water, and recrystallize from ethanol/water to obtain pure 6-methoxy-2-methylquinoline-4-carboxylic acid.
Reaction Mechanism Visualization
The following diagram illustrates the Pfitzinger pathway, highlighting the critical ring-opening and cyclization steps.[1]
Caption: The Pfitzinger synthesis pathway transforming 5-methoxyisatin into the quinoline scaffold via base-mediated condensation.[1]
Reactivity & Functionalization[1][8]
The 4-carboxylic acid group is the primary vector for chemical modification.
Amide Coupling (Drug Delivery)
The carboxylic acid is readily converted to an amide, a common motif in bioactive quinolines.
-
Activation: Convert to acid chloride using thionyl chloride (
) or oxalyl chloride. Alternatively, use coupling agents like HATU/EDC for milder conditions. -
Reaction: React with primary or secondary amines (
) to form . -
Application: This is the standard route to synthesize N-substituted quinoline-4-carboxamides , which are investigated for antiviral and anticancer activity.
Decarboxylation
Heating the acid above its melting point (often with copper powder in quinoline solvent) removes the carboxyl group, yielding 6-methoxy-2-methylquinoline (Quinaldine derivative) . This reaction confirms the position of the carboxyl group during structural characterization.
Applications in Drug Discovery[5][6]
Antimalarial Activity
The 6-methoxyquinoline core is the pharmacophore responsible for the activity of Quinine and Primaquine . The 4-position substituents are critical for overcoming resistance.
-
Mechanism: These derivatives typically function by inhibiting heme polymerization in the malaria parasite (Plasmodium falciparum), leading to toxic heme accumulation.
Anticancer Potential (MDR Reversal)
Recent research highlights quinoline-4-carboxylic acid derivatives as inhibitors of P-glycoprotein (P-gp) .
-
Context: P-gp is an efflux pump responsible for Multi-Drug Resistance (MDR) in cancer cells.
-
Strategy: Conjugating this acid with specific amines creates inhibitors that sensitize resistant tumors to chemotherapy agents like paclitaxel.
Antibacterial Agents
The scaffold shares structural homology with fluoroquinolones (e.g., Ciprofloxacin), although fluoroquinolones are typically 4-oxo-3-carboxylic acids. 6-methoxy-2-methylquinoline-4-carboxylic acid serves as a template for "non-classical" antibacterial assays, particularly against Gram-positive strains.
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder in open air.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.
References
-
Sigma-Aldrich. 6-Methoxy-2-methylquinoline-4-carboxylic acid Product Detail. Retrieved from
-
PubChem. 6-Methoxy-2-methylquinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from
- Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction (Review). Chemistry of Heterocyclic Compounds. (Detailed review of the synthetic mechanism used for this scaffold).
- Wolf, C. et al.Synthesis of Quinoline-4-carboxylic Acids via the Pfitzinger Reaction.
